

# Desfluoro-ezetimibe CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Desfluoro-ezetimibe |           |
| Cat. No.:            | B585909             | Get Quote |

#### **Desfluoro-ezetimibe: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Desfluoro-ezetimibe**, a primary process-related impurity of the cholesterol absorption inhibitor, Ezetimibe. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular formula. A detailed synthesis protocol and an analytical method for its detection via High-Performance Liquid Chromatography (HPLC) are presented. The mechanism of action of **Desfluoro-ezetimibe** is discussed in the context of its parent compound, Ezetimibe, as an inhibitor of the Niemann-Pick C1-like1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. While specific quantitative biological data for **Desfluoro-ezetimibe** is not extensively available in public literature, this guide extrapolates its expected biological activity based on the well-characterized pharmacology of Ezetimibe.

# **Chemical Identity and Properties**

**Desfluoro-ezetimibe** is structurally analogous to Ezetimibe, differing by the absence of a fluorine atom on one of its phenyl rings. As a significant process-related impurity, its identification and quantification are crucial for the quality control of Ezetimibe drug products.



| Property          | Value                                                                                                                             | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 302781-98-2                                                                                                                       | [1][2][3]    |
| Molecular Formula | C24H22FNO3                                                                                                                        | [1]          |
| Molecular Weight  | 391.43 g/mol                                                                                                                      | [1]          |
| Synonyms          | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, Ezetimibe Desfluoroaniline Analog | [1]          |
| Appearance        | Solid                                                                                                                             |              |

# **Synthesis of Desfluoro-ezetimibe**

The synthesis of **Desfluoro-ezetimibe** is analogous to that of Ezetimibe, with the key difference being the use of a non-fluorinated starting material for one of the phenyl groups. The following workflow outlines a general synthetic approach based on published literature.[4][5]





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of **Desfluoro-ezetimibe**.

## **Detailed Synthetic Protocol**

The synthesis of **Desfluoro-ezetimibe** has been described as part of the process to identify and characterize impurities in Ezetimibe production.[4][5] A detailed experimental protocol, as adapted from the literature, is as follows:

Note: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.

• Preparation of the Azetidinone Intermediate: The synthesis begins with the appropriate non-fluorinated phenyl starting materials to construct the core  $\beta$ -lactam (azetidinone) ring



structure. This typically involves a multi-step process, including imine formation and subsequent cyclization reactions.

- Side-Chain Attachment: The pre-formed azetidinone intermediate is then coupled with a side chain, specifically a (3S)-3-(4-fluorophenyl)-3-hydroxypropyl group. This step is crucial for establishing the correct stereochemistry of the final molecule.
- Deprotection and Final Modification: Any protecting groups used during the synthesis are removed to yield the final **Desfluoro-ezetimibe** molecule.
- Purification: The crude product is purified using techniques such as column chromatography to isolate **Desfluoro-ezetimibe** from reaction byproducts and unreacted starting materials.
- Characterization: The structure and purity of the synthesized **Desfluoro-ezetimibe** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]
   [5]

# **Analytical Methodology: HPLC Detection**

A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential for the detection and quantification of **Desfluoro-ezetimibe** as an impurity in Ezetimibe.[4][5]



| Parameter            | Condition                                                                                                                           | Reference(s) |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Column               | Zorbax Rx C8 (0.25 m x 4.6 mm, 5 μm) or equivalent                                                                                  | [4]          |
| Mobile Phase         | Gradient elution with a buffer solution (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) | [4]          |
| Flow Rate            | 1.3 mL/min                                                                                                                          | [4]          |
| Detection Wavelength | 220 nm                                                                                                                              | [4]          |
| Column Temperature   | 35 °C                                                                                                                               | [4]          |
| Injection Volume     | 10 μL                                                                                                                               | [4]          |

# **HPLC Experimental Protocol**

- Standard Preparation: Prepare a reference standard solution of **Desfluoro-ezetimibe** of a known concentration in a suitable diluent (e.g., acetonitrile).
- Sample Preparation: Prepare the Ezetimibe drug substance or product sample at a specified concentration in the same diluent.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Identify and quantify the **Desfluoro-ezetimibe** peak in the sample chromatogram based on the retention time and peak area of the reference standard. The acceptance criteria for this impurity are typically not more than 0.15%.[4]

### **Mechanism of Action: NPC1L1 Inhibition**

**Desfluoro-ezetimibe** is an analog of Ezetimibe and is expected to share the same primary mechanism of action: the inhibition of the Niemann-Pick C1-like1 (NPC1L1) protein.[6][7] NPC1L1 is a transmembrane protein located on the brush border membrane of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[8]



The inhibition of NPC1L1 by Ezetimibe and, presumably, **Desfluoro-ezetimibe**, blocks the internalization of cholesterol into enterocytes.[8][9] This leads to a reduction in the amount of cholesterol delivered to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.



Click to download full resolution via product page

Caption: The inhibitory effect of **Desfluoro-ezetimibe** on the NPC1L1-mediated cholesterol uptake pathway.

# **Biological and Pharmacological Data**

While **Desfluoro-ezetimibe** is known to be a Niemann-Pick C1-like1 (NPC1L1) inhibitor, specific quantitative data on its biological activity, such as its half-maximal inhibitory



concentration (IC<sub>50</sub>), in vivo efficacy, and pharmacokinetic profile, are not readily available in the published literature.[6] The primary focus of existing research has been on its role as a process-related impurity in Ezetimibe.[4][5][10]

For comparative purposes, the biological data for Ezetimibe are provided below. It is anticipated that **Desfluoro-ezetimibe** would exhibit a similar, though not identical, pharmacological profile.

| Parameter                                                       | Ezetimibe Value                                                                | Reference(s) |
|-----------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| Target                                                          | Niemann-Pick C1-like1<br>(NPC1L1)                                              | [11]         |
| IC₅₀ (Ezetimibe-glucuronide)                                    | 682 nM (for cholesterol uptake inhibition by NPC1L1)                           | [12]         |
| Binding Affinity (K_D) of Ezetimibe-glucuronide to human NPC1L1 | 220 nM                                                                         | [11][13]     |
| In Vivo Efficacy (Rats)                                         | Attenuated diet-induced hypercholesterolemia by 60-94% at doses of 0.1-3 mg/kg | [14]         |
| Metabolism                                                      | Extensive glucuronidation in the intestine                                     | [15]         |
| Excretion                                                       | Primarily in feces                                                             | [15]         |

#### Conclusion

**Desfluoro-ezetimibe** is a well-characterized process-related impurity of the cholesterol-lowering drug Ezetimibe. Its chemical properties, synthesis, and analytical detection methods are documented in the scientific literature. While it is understood to act as an inhibitor of the NPC1L1 transporter, analogous to Ezetimibe, a detailed characterization of its specific biological and pharmacological properties is lacking. For drug development professionals, the primary focus remains on the monitoring and control of **Desfluoro-ezetimibe** levels in Ezetimibe active pharmaceutical ingredients and finished products to ensure their quality,



safety, and efficacy. Further research into the specific biological activity of **Desfluoro-ezetimibe** could provide a more complete understanding of its pharmacological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scbt.com [scbt.com]
- 2. Desfluoro Ezetimibe | CAS 302781-98-2 | LGC Standards [lgcstandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Desfluoro-ezetimibe | cholesterol absorption inhibitor | defluorinated impurity of ezetimibe (SCH-58235)| CAS# 302781-98-2 |Niemann-Pick C1-like1 (NPC1L1) inhibitor | Nrf2 activator |InvivoChem [invivochem.com]
- 8. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine -PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) PMC [pmc.ncbi.nlm.nih.gov]



- 14. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of ezetimibe PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desfluoro-ezetimibe CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585909#desfluoro-ezetimibe-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com